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Abstract
The 113-N16B ionizable lipid is a synthetic cationic lipid that has demonstrated significant

potential for the targeted delivery of messenger RNA (mRNA) to the lungs.[1][2] This technical

guide provides a comprehensive overview of 113-N16B, including its synthesis, formulation

into lipid nanoparticles (LNPs), and its application in lung-selective gene therapy. The

document is intended for researchers, scientists, and drug development professionals working

in the field of nucleic acid therapeutics.

Introduction
The delivery of mRNA therapeutics to specific extrahepatic tissues remains a significant

challenge in the field of gene therapy. While the liver is a common target for LNP-based

delivery systems, the development of materials with tropism for other organs, such as the

lungs, is crucial for treating a wide range of diseases. The 113-N16B ionizable lipid, as part of

the "N-series" of lipids characterized by an amide bond in the tail, has emerged as a promising

candidate for lung-selective mRNA delivery.[1][2] When formulated into LNPs, 113-N16B can

preferentially deliver its mRNA cargo to pulmonary cells, including endothelial cells,

macrophages, and epithelial cells.[1]

Physicochemical Properties and LNP Formulation
LNP Composition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12388897?utm_src=pdf-interest
https://www.benchchem.com/product/b12388897?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2116271119
https://www.researchgate.net/publication/358658204_Lung-selective_mRNA_delivery_of_synthetic_lipid_nanoparticles_for_the_treatment_of_pulmonary_lymphangioleiomyomatosis
https://www.benchchem.com/product/b12388897?utm_src=pdf-body
https://www.benchchem.com/product/b12388897?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2116271119
https://www.researchgate.net/publication/358658204_Lung-selective_mRNA_delivery_of_synthetic_lipid_nanoparticles_for_the_treatment_of_pulmonary_lymphangioleiomyomatosis
https://www.benchchem.com/product/b12388897?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2116271119
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lipid nanoparticles incorporating 113-N16B are typically formulated with a standard four-

component system to ensure stability and efficacy. The molar ratio of these components is

critical for the proper formation and function of the LNPs.

Component Molar Ratio (%) Function

113-N16B 50

Ionizable cationic lipid;

facilitates mRNA encapsulation

and endosomal escape.

1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine (DOPE)
10

Helper lipid; aids in membrane

fusion and endosomal escape.

Cholesterol 38.5
Structural component;

enhances LNP stability.

1,2-dimyristoyl-sn-glycero-3-

phosphoethanolamine-N-

[methoxy(polyethylene

glycol)-2000] (DMG-PEG2000)

1.5

PEGylated lipid; controls

particle size and prevents

aggregation.

Physicochemical Characteristics of 113-N16B LNPs
While the primary literature describing 113-N16B does not explicitly report its pKa value or the

precise particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs,

typical characteristics for similar LNP systems are provided below for reference. It is important

to note that these values can vary based on the specific formulation parameters and

measurement conditions.

Parameter Typical Value (for similar LNP systems)

pKa 6.0 - 7.0

Particle Size (Diameter) 80 - 150 nm

Polydispersity Index (PDI) < 0.2

Zeta Potential Near-neutral at physiological pH

mRNA Encapsulation Efficiency > 90%
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Experimental Protocols
Synthesis of 113-N16B Ionizable Lipid
The synthesis of 113-N16B is achieved through a Michael addition reaction, a common method

for creating libraries of ionizable lipids.

Diagram of Synthesis Workflow
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Caption: Synthesis of 113-N16B via Michael addition.

Methodology:

Reactant Preparation: The amine headgroup and the acrylamide tail are prepared as stock

solutions in an appropriate solvent.

Reaction Setup: The amine and acrylamide solutions are mixed in a sealed vial. The reaction

is typically performed without a solvent and at an elevated temperature (e.g., 90°C) for

several days to ensure completion.
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Monitoring: The progress of the reaction can be monitored using techniques such as Thin

Layer Chromatography (TLC).

Purification: Upon completion, the resulting ionizable lipid is purified using column

chromatography to remove any unreacted starting materials and byproducts.

Characterization: The final product is characterized by analytical techniques such as Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its

chemical structure and purity.

Formulation of 113-N16B LNPs for mRNA Delivery
The formulation of mRNA-loaded LNPs is performed using a microfluidic mixing technique,

which allows for precise control over particle size and distribution.

Diagram of LNP Formulation Workflow
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Caption: Microfluidic formulation of 113-N16B LNPs.

Methodology:
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Preparation of Solutions:

The lipid mixture (113-N16B, DOPE, cholesterol, and DMG-PEG2000) is dissolved in

ethanol at the desired molar ratios.

The mRNA is dissolved in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

Microfluidic Mixing:

The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate

syringes.

The two solutions are pumped through a microfluidic mixing device (e.g., NanoAssemblr)

at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two

streams induces the self-assembly of the lipids around the mRNA, forming LNPs.

Dialysis: The resulting LNP suspension is dialyzed against a physiological buffer (e.g.,

phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

Concentration and Sterilization: The dialyzed LNPs are concentrated using a centrifugal filter

and sterilized by passing through a 0.22 µm filter.

Determination of mRNA Encapsulation Efficiency
The encapsulation efficiency of mRNA within the LNPs is a critical quality attribute and can be

determined using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay.

Methodology:

Reagent Preparation: Prepare a working solution of the RiboGreen reagent by diluting the

stock solution in TE buffer.

Sample Preparation:

To measure total mRNA, a sample of the LNP formulation is lysed with a detergent (e.g.,

2% Triton X-100) to release the encapsulated mRNA.
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To measure unencapsulated ("free") mRNA, an intact sample of the LNP formulation is

used.

Standard Curve: A standard curve is generated using known concentrations of mRNA.

Fluorescence Measurement: The RiboGreen working solution is added to the samples and

standards in a 96-well plate. The fluorescence is measured using a plate reader at the

appropriate excitation and emission wavelengths (approximately 480 nm and 520 nm,

respectively).

Calculation: The concentration of total and free mRNA is determined from the standard

curve. The encapsulation efficiency is calculated using the following formula:

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vivo Performance of 113-N16B LNPs
Lung-Selective mRNA Delivery
In vivo studies in mice have demonstrated the ability of 113-N16B LNPs to selectively deliver

mRNA to the lungs following systemic administration.[1] When luciferase mRNA was

encapsulated in 113-N16B LNPs and injected intravenously into mice, bioluminescence was

predominantly observed in the lungs.[1]

Cellular Tropism in the Lungs
Further investigation into the cellular targets of 113-N16B LNPs within the lungs revealed a

broad tropism for various pulmonary cell types.[1] Using a Cre-LoxP reporter mouse model, it

was shown that 113-N16B LNPs deliver Cre mRNA to:

Endothelial Cells: 69.6% of total endothelial cells were transfected.[1]

Macrophages: 18.9% of macrophages were transfected.[1]

Epithelial Cells: 7.3% of epithelial cells were transfected.[1]

This demonstrates that while there is a strong preference for endothelial cells, 113-N16B LNPs

can also effectively transfect other important cell populations within the lung.[1]
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Diagram of Cellular Targeting in the Lung
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Caption: Cellular tropism of 113-N16B LNPs in the lung.

Conclusion
The 113-N16B ionizable lipid represents a significant advancement in the field of targeted

mRNA delivery. Its ability to be formulated into LNPs that selectively target the lungs, and

specifically a range of pulmonary cell types, opens up new avenues for the development of

therapies for various lung diseases. This technical guide provides a foundational understanding

of 113-N16B, from its synthesis and formulation to its in vivo performance. Further research

and optimization of LNP formulations containing 113-N16B will be crucial in translating this

promising technology into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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